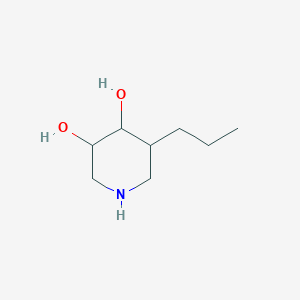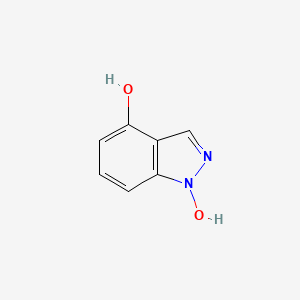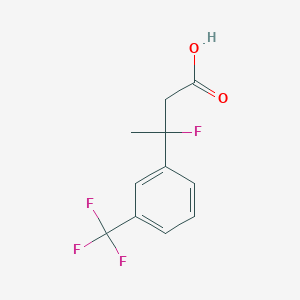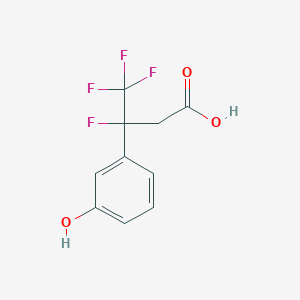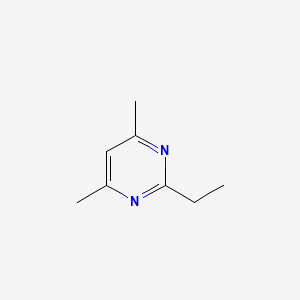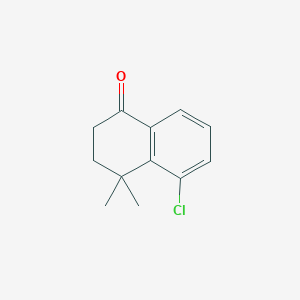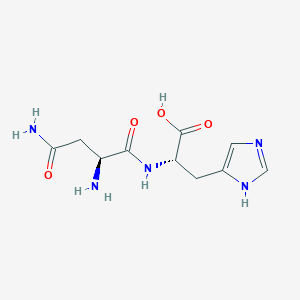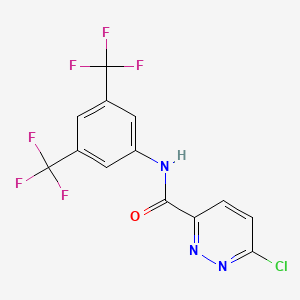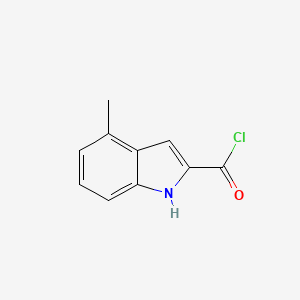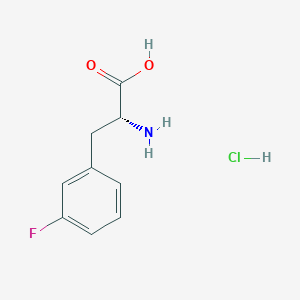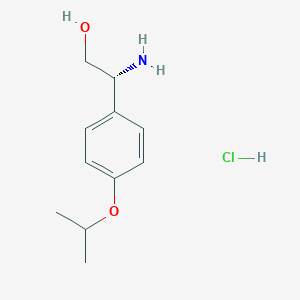
(R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a phenyl ring substituted with an isopropoxy group, and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 4-isopropoxybenzaldehyde and subsequent steps.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial purification techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Modified amines and alcohols.
Substitution Products: Various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Effects: The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride: The enantiomer of the compound with different biological activity.
2-Amino-2-(4-methoxyphenyl)ethan-1-olhydrochloride: A similar compound with a methoxy group instead of an isopropoxy group.
2-Amino-2-(4-ethoxyphenyl)ethan-1-olhydrochloride: A compound with an ethoxy group, showing different chemical properties.
Uniqueness
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is unique due to its specific chiral configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m0./s1 |
Clé InChI |
MANNFJHPKMBQRT-MERQFXBCSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)[C@H](CO)N.Cl |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


